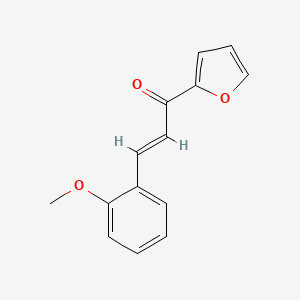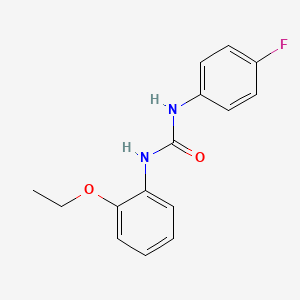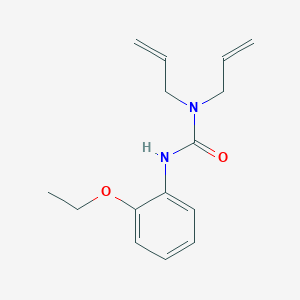
N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide, also known as NSBFA, is a chemical compound that has been the subject of extensive research in recent years. It is a member of the acrylamide family of compounds and is known for its potential applications in the fields of medicine and biology.
Mecanismo De Acción
The mechanism of action of N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of disease, and has been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many future directions for research on N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide. One area of interest is its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential as a tool for studying the role of inflammation in disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in medicine and biology.
Métodos De Síntesis
The synthesis of N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide involves several steps, including the reaction of 2-sec-butylphenylamine with 2-furoyl chloride to form 2-(2-furyl)benzylamine. This intermediate is then reacted with acryloyl chloride to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-3-(2-furyl)acrylamide has been the subject of extensive research in recent years due to its potential applications in the fields of medicine and biology. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(2-butan-2-ylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-13(2)15-8-4-5-9-16(15)18-17(19)11-10-14-7-6-12-20-14/h4-13H,3H2,1-2H3,(H,18,19)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIMEVMVTKOGFW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}benzonitrile](/img/structure/B5432432.png)

![(3S*,4R*)-3-methoxy-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidin-4-amine](/img/structure/B5432453.png)
![(4aS*,8aR*)-6-(4-methylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432454.png)
![8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5432464.png)
![[2-(4-chloro-2-methylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5432473.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
